molecular formula C27H20BrNO5S B4982498 2-Bromo-4-[N-(4-methylbenzenesulfonyl)benzamido]phenyl benzoate

2-Bromo-4-[N-(4-methylbenzenesulfonyl)benzamido]phenyl benzoate

Cat. No.: B4982498
M. Wt: 550.4 g/mol
InChI Key: AYQAHNROJBHMGS-UHFFFAOYSA-N
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Description

2-Bromo-4-[N-(4-methylbenzenesulfonyl)benzamido]phenyl benzoate is an organic compound that features a complex structure with multiple functional groups

Properties

IUPAC Name

[4-[benzoyl-(4-methylphenyl)sulfonylamino]-2-bromophenyl] benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H20BrNO5S/c1-19-12-15-23(16-13-19)35(32,33)29(26(30)20-8-4-2-5-9-20)22-14-17-25(24(28)18-22)34-27(31)21-10-6-3-7-11-21/h2-18H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYQAHNROJBHMGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(C2=CC(=C(C=C2)OC(=O)C3=CC=CC=C3)Br)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H20BrNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

550.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-[N-(4-methylbenzenesulfonyl)benzamido]phenyl benzoate typically involves multi-step organic reactions. One common method includes the initial bromination of a phenyl benzoate derivative, followed by the introduction of the N-(4-methylbenzenesulfonyl)benzamido group through amide bond formation. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety, often using automated systems and advanced purification techniques to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-[N-(4-methylbenzenesulfonyl)benzamido]phenyl benzoate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles.

    Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.

    Hydrolysis: The ester and amide bonds can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Substitution: Reagents like sodium iodide in acetone can facilitate the substitution of the bromine atom.

    Oxidation: Oxidizing agents such as potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride can be employed.

    Hydrolysis: Acidic or basic aqueous solutions are used for hydrolysis reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various substituted phenyl benzoates, while hydrolysis can produce the corresponding carboxylic acids and amines.

Scientific Research Applications

2-Bromo-4-[N-(4-methylbenzenesulfonyl)benzamido]phenyl benzoate has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is studied for its potential pharmacological properties and as a building block for drug development.

    Material Science: It can be used in the development of new materials with specific properties.

    Biological Studies: Researchers investigate its interactions with biological molecules to understand its potential effects and applications.

Mechanism of Action

The mechanism of action of 2-Bromo-4-[N-(4-methylbenzenesulfonyl)benzamido]phenyl benzoate involves its interaction with specific molecular targets. The bromine atom and the sulfonyl group play crucial roles in its reactivity and binding affinity. The compound may inhibit or activate certain enzymes or receptors, leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-4-methylbenzenesulfonyl chloride
  • 2-Bromo-N-methylbenzenesulfonamide
  • 4-Bromophenyl methyl sulfone

Uniqueness

Compared to similar compounds, 2-Bromo-4-[N-(4-methylbenzenesulfonyl)benzamido]phenyl benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

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